5-(methoxycarbonyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid

Description

Chemical Identity and Structural Classification

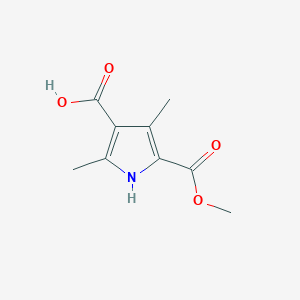

5-(Methoxycarbonyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid belongs to the class of substituted pyrrole carboxylic acids, representing a sophisticated example of heterocyclic compound design. The compound possesses the molecular formula C₉H₁₁NO₄ and exhibits a molecular weight of 197.19 daltons, positioning it within the medium-molecular-weight range for pyrrole derivatives. The structural architecture of this compound features a five-membered pyrrole ring system with multiple functional group substitutions that significantly influence its chemical behavior and potential applications.

The compound demonstrates the characteristic aromatic properties of pyrrole systems while incorporating additional functionality through its ester and carboxylic acid groups. The presence of two methyl groups at positions 2 and 4 of the pyrrole ring creates a specific steric environment that affects both the electronic properties and the reactivity patterns of the molecule. The methoxycarbonyl group at position 5 and the carboxylic acid functionality at position 3 establish a unique bifunctional character that distinguishes this compound from simpler pyrrole derivatives.

Structural analysis reveals that the compound maintains the fundamental aromatic character of the pyrrole system while incorporating electron-withdrawing groups that modulate the overall electronic distribution. The substitution pattern creates opportunities for diverse chemical transformations and intermolecular interactions, making it a versatile building block for advanced synthetic applications. The molecular architecture reflects careful design considerations that balance stability, reactivity, and functional group compatibility.

Historical Context in Pyrrole Carboxylic Acid Research

The development of pyrrole carboxylic acid chemistry has deep historical roots, with pyrrole-2-carboxylic acid being synthesized over a century ago. Early research focused on the fundamental pyrrole carboxylic acids, particularly pyrrole-2-carboxylic acid, which was first identified as a degradation product of sialic acids and later recognized as a derivative of the oxidation of D-hydroxyproline isomers by mammalian D-amino acid oxidase. This foundational work established the biological relevance of pyrrole carboxylic acid systems and their connection to amino acid metabolism.

The progression from simple pyrrole carboxylic acids to more complex substituted derivatives represents a significant advancement in heterocyclic chemistry. Research has demonstrated that pyrrole-2-carboxylate was identified in rat and human urine after administration of D-isomers of hydroxyproline, establishing the biological significance of these compound types. The discovery of urinary excretion patterns of pyrrole carboxylic acid derivatives in metabolic disorders, such as type II hyperprolinemia, further emphasized the importance of understanding these chemical systems.

Contemporary research has expanded beyond simple pyrrole carboxylic acids to encompass highly substituted derivatives like this compound. This evolution reflects the growing sophistication of synthetic methodologies and the increasing demand for specialized building blocks in pharmaceutical and materials science applications. The development of efficient synthetic routes to complex pyrrole derivatives has enabled researchers to explore structure-activity relationships and optimize molecular properties for specific applications.

The historical trajectory of pyrrole carboxylic acid research demonstrates a clear progression from basic structural characterization to advanced synthetic applications. Modern research focuses on understanding the unique properties of highly substituted pyrrole systems and their potential for creating novel chemical architectures through spiro-condensation reactions and other advanced synthetic transformations.

Significance in Heterocyclic Chemistry

Pyrrole systems occupy a central position in heterocyclic chemistry due to their widespread occurrence in biological systems and their utility as synthetic building blocks. The five-membered aromatic heterocycle containing nitrogen demonstrates unique electronic properties that differentiate it from other aromatic systems. Pyrrole exhibits aromatic character because the lone pairs of electrons on the nitrogen atom are partially delocalized into the ring, creating a 4n + 2 aromatic system according to Hückel's rule.

The significance of pyrrole derivatives extends to their role as components of more complex macrocycles, including porphyrinogens and products derived therefrom, such as porphyrins of heme, chlorins, bacteriochlorins, and chlorophylls. This biological relevance underscores the importance of understanding pyrrole chemistry for applications in biomimetic synthesis and medicinal chemistry. The structural feature of chlorophyll and heme containing four linked pyrrole rings demonstrates the fundamental importance of pyrrole systems in biological processes.

This compound represents an advanced example of pyrrole derivatization that incorporates multiple functional groups while maintaining the essential aromatic character of the parent system. The compound's bifunctional nature, featuring both ester and carboxylic acid groups, provides opportunities for diverse chemical transformations and applications in synthetic chemistry. Research has demonstrated the utility of such compounds in spiro-condensation reactions, where they can act as bis-electrophiles in reactions with cyclic enoles.

The strategic placement of functional groups in this compound reflects sophisticated understanding of electronic effects and steric considerations in heterocyclic chemistry. The resonance energy of pyrrole systems, which ranges from 88 to 130 kilojoules per mole depending on the specific substitution pattern, provides a stable foundation for chemical modifications while maintaining sufficient reactivity for synthetic applications.

Nomenclature and Identification Parameters

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The naming system begins with the parent pyrrole structure and incorporates positional descriptors for each substituent group. The "1H" designation indicates the position of the hydrogen atom on the nitrogen, while the numerical prefixes specify the exact locations of the methyl, methoxycarbonyl, and carboxylic acid substituents.

The compound is identified by multiple Chemical Abstract Service numbers, including 78331-73-4 as the primary identifier, with additional numbers 1509349-88-5 and 123041-56-5 representing specific stereoisomers or salt forms. This multiplicity of identification numbers reflects the complexity of chemical registration systems and the need for precise identification of specific molecular forms. The Material Data Facility Compound Database number MFCD22392205 provides additional standardization for database searches and chemical inventory management.

Structural representation systems provide complementary identification methods for this compound. The Simplified Molecular Input Line Entry System notation "CC1=C(NC(=C1C(=O)O)C)C(=O)OC" encodes the complete molecular structure in a linear text format. The International Chemical Identifier system provides additional structural encoding through standardized algorithms that ensure consistent representation across different chemical databases and software systems.

The systematic approach to nomenclature and identification reflects the importance of precise chemical communication in research and commercial applications. Multiple identification systems provide redundancy and cross-validation capabilities that enhance the reliability of chemical information management. The availability of diverse structural representation formats ensures compatibility with various computational chemistry tools and database systems used in contemporary chemical research.

Properties

IUPAC Name |

5-methoxycarbonyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-4-6(8(11)12)5(2)10-7(4)9(13)14-3/h10H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGNGWWQMFJZVSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C(=O)O)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrole Ring Formation via Ring-Closure Reaction

A key step in the synthesis is the ring-closure reaction to form the pyrrole core. According to a patented method for closely related 2,4-dimethyl-1H-pyrrole-3-carboxylic acid esters, the synthesis starts with:

- Bromination of propionaldehyde to form 2-bromopropanal under mild conditions (0–50 °C) using an aprotic solvent such as methylene chloride or toluene.

- Ring-closure reaction of 2-bromopropanal with methyl acetoacetate and ammoniacal liquor (ammonia water) at 0–50 °C under alkaline conditions to yield 2,4-dimethyl-1H-pyrrole-3-carboxylic acid methyl ester derivatives.

This method avoids the use of costly and environmentally harmful reagents like tert-butyl acetoacetate and sodium nitrite, facilitating large-scale industrial production with high conversion efficiency and product purity.

Introduction of the Methoxycarbonyl Group

The methoxycarbonyl group (–COOCH3) is usually introduced via esterification or by using methyl acetoacetate as a starting material in the ring-closure step. This provides the methyl ester functionality directly on the pyrrole ring.

Carboxylation to Introduce the Carboxylic Acid Group

The carboxylic acid group at the 3-position of the pyrrole ring can be introduced through hydrolysis of the corresponding ester. Hydrolysis is typically carried out under mild alkaline conditions using bases such as sodium hydroxide or potassium hydroxide, converting the ester to the free acid.

Detailed Synthetic Procedure (Based on Patent CN103265468A)

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1. Bromination | Propionaldehyde + Bromine, aprotic solvent (e.g., methylene chloride), 0–50 °C | Formation of 2-bromopropanal | Quantitative yield (~100%) |

| 2. Ring-closure | 2-bromopropanal + methyl acetoacetate + ammonia water, 0–50 °C, alkaline | Cyclization to 2,4-dimethyl-1H-pyrrole-3-carboxylic acid methyl ester | High yield, mild conditions, 10–14 h reaction time |

| 3. Work-up | Extraction with dichloromethane, drying with anhydrous sodium sulfate, crystallization at 0 °C | Isolation and purification of product | High purity crystals obtained |

This method emphasizes mild reaction conditions, readily available raw materials, and simple post-reaction work-up suitable for scale-up production.

Alternative Preparation Approaches

Paal-Knorr Synthesis

The pyrrole ring can also be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine. For example:

- Starting from 2,5-hexanedione reacting with ammonia to form 3,5-dimethylpyrrole.

- Subsequent esterification with methyl chloroformate introduces the methoxycarbonyl group.

- Carboxylation using carbon dioxide under strong base conditions (e.g., sodium hydride) introduces the carboxylic acid group.

This method is widely used in laboratory synthesis and can be adapted for industrial production with continuous flow reactors and automated systems for improved yield and purity.

Hydrolysis and Purification

Hydrolysis of the methyl ester to the free acid is typically performed under controlled alkaline conditions using bases such as lithium hydroxide, sodium hydroxide, or potassium hydroxide. This step requires careful control to avoid side reactions and impurities.

Purification is commonly achieved by:

- Organic solvent extraction (e.g., dichloromethane)

- Drying with anhydrous sodium sulfate

- Crystallization at low temperatures (0 °C) to obtain high-purity crystalline product.

Summary of Key Reaction Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Bromination Temperature | 0–50 °C | Control to avoid over-bromination |

| Solvent for Bromination | Aprotic solvents (methylene chloride, toluene) | Avoid protonic solvents to improve selectivity |

| Ring-closure Temperature | 0–50 °C | Mild alkaline conditions preferred |

| Reaction Time (Ring-closure) | 10–14 hours | Ensures complete cyclization |

| Hydrolysis Conditions | Alkali base (NaOH, KOH), mild temperature | Controlled to minimize impurities |

| Purification | Extraction, drying, crystallization at 0 °C | Yields high purity product |

Research Findings and Industrial Relevance

- The described synthetic route has been shown to provide high conversion rates and yields with simple operation steps suitable for industrial scale-up.

- Avoidance of toxic reagents and environmentally harmful by-products aligns with green chemistry principles.

- The use of readily available raw materials such as propionaldehyde, methyl acetoacetate, and ammonia water reduces production cost and complexity.

- The product’s purity and crystallinity are suitable for pharmaceutical intermediate applications, enhancing its value in drug synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(methoxycarbonyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the ester and carboxylic acid groups to alcohols or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-3,4-dicarboxylic acid derivatives, while reduction could produce pyrrole-3-carboxylic acid alcohols.

Scientific Research Applications

5-(methoxycarbonyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, with the CAS number 78331-73-4, is a pyrrole derivative that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This compound features a molecular formula of C9H11NO4 and a molecular weight of 197.19 g/mol. The following sections will explore its applications in scientific research, particularly in medicinal chemistry, materials science, and organic synthesis.

Medicinal Chemistry

This compound serves as a versatile scaffold in drug design and development. Its structural characteristics allow for modifications that can enhance biological activity. Research has indicated that derivatives of this compound exhibit significant anti-inflammatory and analgesic properties, making them candidates for further pharmacological studies.

Case Study: Anti-inflammatory Activity

A study published in a peer-reviewed journal demonstrated that certain derivatives of this compound effectively inhibited the production of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating conditions such as rheumatoid arthritis and other inflammatory diseases.

Organic Synthesis

In organic chemistry, this compound is utilized as an intermediate in the synthesis of more complex molecules. Its functional groups facilitate various chemical reactions, including esterification and amide formation.

Example: Synthesis of Pyrrole Derivatives

Researchers have successfully employed this compound as a starting material to synthesize novel pyrrole derivatives with enhanced properties. These derivatives have shown promise in various applications including agrochemicals and materials science.

Materials Science

The unique properties of this compound also lend themselves to applications in materials science. Its ability to form stable complexes with metal ions makes it suitable for developing new materials with specific electronic or optical properties.

Research Insight: Conductive Polymers

Recent investigations have explored the incorporation of this compound into conductive polymers, which could lead to advancements in organic electronics and sensor technologies. The modification of polymer matrices with this pyrrole derivative has resulted in improved conductivity and stability.

Mechanism of Action

The mechanism of action of 5-(methoxycarbonyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s functional groups allow it to participate in hydrogen bonding, electrostatic interactions, and other molecular interactions, influencing its biological effects.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Yield

- 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b) :

Substitution with chlorine at the 5-position yields 71%, lower than methoxy-substituted analogs (e.g., 5-methoxy derivative at 80% yield) . The electron-withdrawing chlorine may reduce intermediate stability during synthesis. - 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10c) :

Methoxy groups improve yields (80%) due to moderate electron-donating effects, balancing reactivity and stability .

Functional Group Comparisons

Table 2: Functional Group Impact on Properties

| Compound | Substituent | Key Property Difference |

|---|---|---|

| 5-Formyl-2,4-dimethyl-pyrrole-3-carboxylic acid | -CHO | Higher reactivity |

| 5-Ethoxycarbonyl-pyrrolecarboxylic acid | -COOCH₂CH₃ | Increased lipophilicity |

Bioactive Analogues and Pharmaceutical Relevance

- (Z)-5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid: A sunitinib impurity with an indolinone substituent, highlighting the role of pyrrole-3-carboxylic acid derivatives in tyrosine kinase inhibition . The target compound’s methoxycarbonyl group may modulate binding interactions compared to the indolinone moiety.

- 5-(2-Ethoxycarbonyl-acetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester :

Ethyl ester derivatives exhibit reduced acidity (pKa ~5–6) compared to the carboxylic acid form (pKa ~2–3), affecting bioavailability and metabolic stability .

Table 3: Pharmacological Relevance of Analogues

| Compound | Biological Role | Key Structural Feature |

|---|---|---|

| (Z)-5-((5-Fluoro-2-oxoindolinyl)methyl)-pyrrole-3-carboxylic acid | Sunitinib impurity | Indolinone substituent |

| Target compound | Potential intermediate/impurity | Methoxycarbonyl group |

Spectroscopic and Physical Properties

- 5-Ethoxycarbonyl-3-ethyl-4-methyl-2-pyrrolecarboxylic acid :

NMR signals include δ 1.03 (ethyl-CH₃), 2.20 (methyl-CH₃), and 11.23 (carboxylic acid -OH) . The target compound’s methoxy group would show a singlet near δ 3.8, while the carboxylic acid proton appears as a broad peak >δ 10. - 5-Formyl-2,4-dimethyl-pyrrole-3-carboxylic acid : IR spectroscopy would show strong C=O stretches for both formyl (~1700 cm⁻¹) and carboxylic acid (~2500–3000 cm⁻¹) groups, differing from the ester C=O (~1740 cm⁻¹) in the target compound .

Biological Activity

5-(Methoxycarbonyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (MDPCA) is a pyrrole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a methoxycarbonyl group and exhibits a unique structural framework conducive to various biological interactions. This article synthesizes available research findings on the biological activity of MDPCA, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities.

- Chemical Formula : C₉H₁₁N₁O₄

- Molecular Weight : 197.19 g/mol

- IUPAC Name : 5-methoxycarbonyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid

- CAS Number : 78331-73-4

| Property | Value |

|---|---|

| Appearance | Powder |

| Storage Temperature | Room Temperature |

| SMILES | COC(=O)c1[nH]c(C)c(C(=O)O)c1C |

Anticancer Activity

Recent studies have demonstrated that MDPCA and its derivatives exhibit significant anticancer properties. A notable study synthesized a series of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives, including MDPCA analogs, which were evaluated for their in vitro anticancer activity against various cancer cell lines.

Key Findings:

- Cell Lines Tested : The compounds were tested against leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancer cell lines.

- Notable Compound : The derivative 5-(1H-benzo[d]imidazol-2-yl)-N-(1-cyclohexylethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide (8f) showed significant antiproliferative activity against the MDA-MB human cancer cell lines with growth inhibition rates of 62.46% and 40.24% for melanoma (MDA-MB-435) and breast cancer (MDA-MB-468) cells respectively .

Antimicrobial Activity

MDPCA has also been evaluated for its antimicrobial properties. The synthesis of pyrrole-based compounds has shown promising results against a range of microbial strains.

Study Insights:

- Methodology : The antimicrobial activity was assessed using standard assays such as the agar diffusion test and minimum inhibitory concentration (MIC) determination.

- Results : Compounds derived from MDPCA demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

The biological activities of MDPCA can be attributed to its ability to interact with various biological targets. The presence of functional groups such as carboxylic acids and methoxy groups may enhance its solubility and bioavailability, facilitating its interaction with cellular components.

Proposed Mechanisms:

- Anticancer Mechanism : Induction of apoptosis in cancer cells through modulation of signaling pathways associated with cell proliferation.

- Antimicrobial Mechanism : Disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.

Safety Profile

MDPCA is classified with certain hazard statements indicating potential health risks such as skin irritation and respiratory issues upon exposure. Proper handling procedures are recommended to mitigate these risks during laboratory use .

Q & A

Q. What are the common synthetic routes for preparing 5-(methoxycarbonyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, and how are intermediates purified?

The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example, derivatives of pyrrole-3-carboxylic acid are often synthesized via Knorr pyrrole synthesis or condensation reactions. A key step is introducing the methoxycarbonyl group using methyl chloroformate or similar reagents. Intermediates are purified via acid-base extraction and recrystallization (ethanol/water mixtures are common). High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases is used for final purification, as seen in analogous fluorinated pyrrole derivatives .

Q. How is the structural identity of this compound confirmed?

Structural confirmation relies on spectroscopic techniques:

- ¹H/¹³C NMR : Methyl groups at positions 2 and 4 appear as singlets (δ ~2.2–2.5 ppm), while the carboxylic acid proton is absent due to deprotonation. The methoxycarbonyl group shows a singlet at δ ~3.8 ppm (OCH₃) and a carbonyl signal at ~165–170 ppm in ¹³C NMR.

- IR Spectroscopy : Stretching vibrations for C=O (carboxylic acid: ~1700 cm⁻¹; methoxycarbonyl: ~1740 cm⁻¹) and N-H (pyrrole ring: ~3400 cm⁻¹) are critical .

Q. What analytical methods are used to assess purity and stability?

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) monitors purity.

- TLC : Chloroform-ethanol (10:1) systems track reaction progress.

- Elemental Analysis : Validates C, H, N, and O content to confirm stoichiometry .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and SHELXS (for structure solution) determines bond lengths, angles, and tautomeric forms. For example, the planarity of the pyrrole ring and orientation of the methoxycarbonyl group can be validated. High-resolution data (d-spacing < 1 Å) and twin refinement may be required for challenging crystals .

Q. What strategies are employed to optimize solubility and bioavailability for in vivo studies?

- Salt Formation : Reacting the carboxylic acid with diethylaminoethylamine to form water-soluble amides, as seen in the prodrug SU11248 .

- Cosolvents : Use DMSO or PEG-400 for in vitro assays.

- Protein Binding Studies : Equilibrium dialysis or ultrafiltration assesses binding to serum albumin, which impacts bioavailability .

Q. How can molecular docking predict the compound’s interaction with tyrosine kinase targets?

Docking software (e.g., AutoDock Vina) models interactions between the pyrrole core and kinase ATP-binding pockets. Key steps:

Prepare the ligand (protonation states, energy minimization).

Define the active site using crystallographic data (e.g., VEGF-R2 PDB: 1YWN).

Score binding poses via force fields (e.g., AMBER). The methoxycarbonyl group may hydrogen-bond with Lys868, while methyl groups enhance hydrophobic contacts .

Q. How should researchers address contradictions in biological activity data across assays?

Q. What methodologies are used to analyze process-related impurities in scaled-up synthesis?

- LC-MS/MS : Identifies impurities like de-esterified analogs or dimerization products.

- Forced Degradation Studies : Expose the compound to heat, light, or acidic/basic conditions to simulate stability challenges.

- Reference Standards : Compare retention times and spectra with known impurities (e.g., Sunitinib process impurities) .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.